Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate

Catalog No.
S12235707
CAS No.
M.F
C12H10BrNO4
M. Wt
312.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate

Product Name

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate

IUPAC Name

methyl 4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

InChI

InChI=1S/C12H10BrNO4/c1-16-12(15)8-2-4-9(5-3-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3

InChI Key

IUFUACPESDGKRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)Br

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound characterized by its unique structure, which includes a methyl ester group attached to a benzoate moiety and a bromoisoxazole substituent. Its molecular formula is C12H12BrN1O3C_{12}H_{12}BrN_{1}O_{3}, and it features a bromine atom attached to an isoxazole ring, which contributes to its potential biological activity and reactivity in various

Typical of esters and heterocycles. Notably, it can undergo:

  • Nucleophilic Substitution: The bromine atom on the isoxazole can be substituted by nucleophiles, allowing for the introduction of various functional groups.
  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Cycloaddition Reactions: The isoxazole moiety may engage in cycloaddition reactions with suitable dipolarophiles, leading to the formation of new cyclic compounds.

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate exhibits potential biological activities due to its isoxazole structure, which is often associated with various pharmacological effects. Isoxazole derivatives have been studied for their:

  • Antimicrobial Properties: Certain isoxazole compounds show effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Some derivatives have demonstrated the ability to reduce inflammation in biological models.
  • Antioxidant Activity: Research indicates that isoxazoles can act as antioxidants, protecting cells from oxidative stress.

The synthesis of methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 4-hydroxybenzoic acid with 3-bromoisoxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance yields and reduce reaction times for synthesizing isoxazole derivatives.
  • One-Pot Reactions: Recent advancements have introduced one-pot methods that combine multiple steps into a single reaction vessel, streamlining the synthesis process.

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate has various applications in fields such as:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in targeting infections or inflammatory diseases.
  • Chemical Research: It serves as an intermediate in organic synthesis and can be utilized in the development of more complex molecules.
  • Agricultural Chemistry: Potential applications include use as a pesticide or herbicide due to its antimicrobial properties.

Studies on interaction profiles of methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate reveal its potential interactions with various biological targets. This includes:

  • Protein Binding Studies: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action.
  • Receptor Interaction Assays: Evaluating its affinity for certain receptors may help elucidate its pharmacological effects.

Several compounds share structural similarities with methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate. Below are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
3-BromoisoxazoleIsoxazole ring with bromineKnown for its reactivity in nucleophilic substitutions.
Methyl 4-isoxazolylbenzoateIsoxazole ring attached to benzoateExhibits different biological activities compared to brominated derivatives.
Methyl 4-(2-methylisoxazolyl)benzoateMethyl group on isoxazoleMay show enhanced lipophilicity affecting bioavailability.

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate stands out due to its specific bromine substitution on the isoxazole ring, which potentially enhances its reactivity and biological activity compared to other derivatives lacking this feature.

This compound's unique structure and properties make it an intriguing subject for further research in medicinal chemistry and related fields.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

310.97932 g/mol

Monoisotopic Mass

310.97932 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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